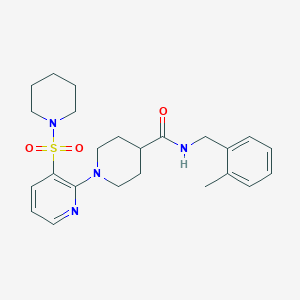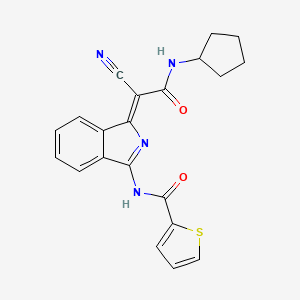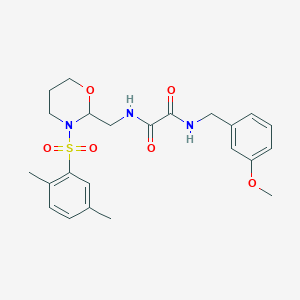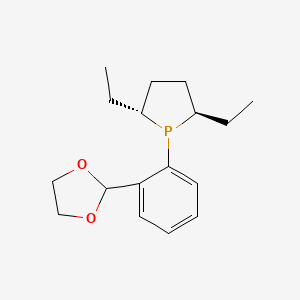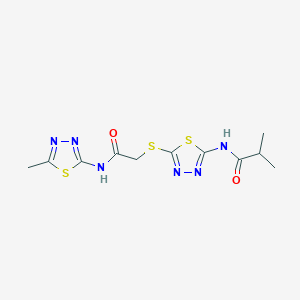
2-((6-Methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)-1-(4-phenylpiperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((6-Methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)-1-(4-phenylpiperazin-1-yl)ethanone, also known as MPTPE, is a chemical compound with potential applications in scientific research.
Mechanism of Action
2-((6-Methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)-1-(4-phenylpiperazin-1-yl)ethanone exerts its pharmacological effects by binding to dopamine D3 receptors and preventing the activation of downstream signaling pathways that are involved in the regulation of various physiological processes. By blocking dopamine D3 receptors, 2-((6-Methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)-1-(4-phenylpiperazin-1-yl)ethanone can modulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects
2-((6-Methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)-1-(4-phenylpiperazin-1-yl)ethanone has been shown to have various biochemical and physiological effects in preclinical studies. For example, 2-((6-Methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)-1-(4-phenylpiperazin-1-yl)ethanone has been shown to reduce the reinforcing effects of cocaine and other drugs of abuse in animal models, suggesting that it may have potential applications in the treatment of addiction. 2-((6-Methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)-1-(4-phenylpiperazin-1-yl)ethanone has also been shown to have antidepressant-like effects in animal models, suggesting that it may have potential applications in the treatment of mood disorders.
Advantages and Limitations for Lab Experiments
2-((6-Methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)-1-(4-phenylpiperazin-1-yl)ethanone has several advantages and limitations for lab experiments. One advantage is that it is a selective antagonist of dopamine D3 receptors, meaning that it can be used to investigate the specific role of these receptors in various physiological and pathological processes. Another advantage is that it has been shown to have good pharmacokinetic properties in animal models, meaning that it can be administered orally or intraperitoneally and reach the brain in sufficient concentrations to exert its pharmacological effects.
One limitation of 2-((6-Methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)-1-(4-phenylpiperazin-1-yl)ethanone is that it is a relatively new compound, and its pharmacological properties and potential applications are still being investigated. Another limitation is that it has not yet been tested in clinical trials, meaning that its safety and efficacy in humans are still unknown.
Future Directions
There are several potential future directions for the investigation of 2-((6-Methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)-1-(4-phenylpiperazin-1-yl)ethanone. One direction is to investigate its potential applications in the treatment of addiction and mood disorders in humans. Another direction is to investigate its potential applications in other physiological and pathological processes that are regulated by dopamine D3 receptors, such as motor control and cognition. Additionally, further research is needed to investigate the safety and pharmacokinetic properties of 2-((6-Methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)-1-(4-phenylpiperazin-1-yl)ethanone in humans, as well as to develop more potent and selective dopamine D3 receptor antagonists for use in scientific research.
Synthesis Methods
2-((6-Methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)-1-(4-phenylpiperazin-1-yl)ethanone can be synthesized using a multi-step process involving the reaction of 6-methyl-2-(p-tolyl)pyrimidin-4-ol with 1-(4-phenylpiperazin-1-yl)ethanone in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain 2-((6-Methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)-1-(4-phenylpiperazin-1-yl)ethanone in high yield and purity.
Scientific Research Applications
2-((6-Methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)-1-(4-phenylpiperazin-1-yl)ethanone has potential applications in scientific research as a tool for investigating the role of dopamine D3 receptors in various physiological and pathological processes. Dopamine D3 receptors are a subtype of dopamine receptors that have been implicated in the regulation of mood, motivation, reward, and addiction. 2-((6-Methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)-1-(4-phenylpiperazin-1-yl)ethanone is a selective antagonist of dopamine D3 receptors, meaning that it blocks their activity without affecting other dopamine receptor subtypes.
properties
IUPAC Name |
2-[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-18-8-10-20(11-9-18)24-25-19(2)16-22(26-24)30-17-23(29)28-14-12-27(13-15-28)21-6-4-3-5-7-21/h3-11,16H,12-15,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQJCVWTCRJPJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC(=N2)OCC(=O)N3CCN(CC3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-Methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)-1-(4-phenylpiperazin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[Ethyl(ethylsulfonyl)amino]benzoic acid](/img/structure/B2787443.png)
![N-(4-chloro-2-fluorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2787444.png)

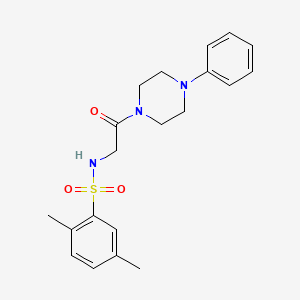
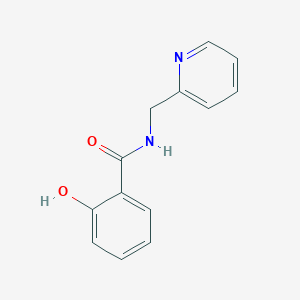
![methyl 3-[4-(4-fluorobenzoyl)-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate](/img/structure/B2787454.png)
![[4-(3-Methylphenyl)-1-piperazinyl]acetic acid dihydrochloride](/img/no-structure.png)
